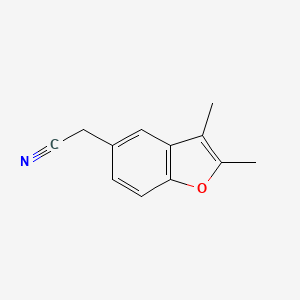
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is characterized by the presence of a benzofuran ring substituted with two methyl groups and an acetonitrile group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Acetonitrile Group Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylbenzofuran-5-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
2-(2,3-Dimethylbenzofuran-5-yl)acetaldehyde: Contains an aldehyde group instead of an acetonitrile group.
2-(2,3-Dimethylbenzofuran-5-yl)acetic acid: Features a carboxylic acid group instead of an acetonitrile group.
Uniqueness
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is unique due to its specific combination of a benzofuran ring with methyl and acetonitrile substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields, including pharmacology and toxicology.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is critical in cancer progression and metabolic adaptation under low oxygen conditions .
- Antioxidant Activity : Benzofuran derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Enzyme Modulation : There is evidence suggesting that this compound can modulate the activity of specific enzymes involved in metabolic pathways, though detailed studies are still required.
Efficacy Studies
A summary of key studies evaluating the biological activity of this compound is presented below:
Case Study 1: HIF-1 Inhibition
In a study exploring small-molecule inhibitors of the HIF-1 pathway, this compound was found to have an IC50 value of 3.0 μM, indicating its potential as a therapeutic agent in cancer treatment by inhibiting tumor hypoxia adaptation .
Case Study 2: Antioxidant Properties
An investigation into the antioxidant properties of benzofuran derivatives suggested that compounds similar to this compound could reduce oxidative stress markers in vitro. However, specific data on this compound remains limited and warrants further exploration .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2,3-dimethyl-1-benzofuran-5-yl)acetonitrile |
InChI |
InChI=1S/C12H11NO/c1-8-9(2)14-12-4-3-10(5-6-13)7-11(8)12/h3-4,7H,5H2,1-2H3 |
InChI Key |
XMOJEXHPZFPDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















